Pyrene, 1,1'-(1,5-pentanediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene, 1,1’-(1,5-pentanediyl)bis-: is a chemical compound known for its unique structure and properties. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features a pentanediyl linker between two pyrene units.
Preparation Methods
The synthesis of Pyrene, 1,1’-(1,5-pentanediyl)bis- typically involves the reaction of pyrene with a pentanediyl linker. One common method includes the use of a Friedel-Crafts alkylation reaction, where pyrene reacts with a pentanediyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent side reactions .
Chemical Reactions Analysis
Pyrene, 1,1’-(1,5-pentanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the aromatic rings of pyrene.
Scientific Research Applications
Pyrene, 1,1’-(1,5-pentanediyl)bis- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe for studying biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of Pyrene, 1,1’-(1,5-pentanediyl)bis- involves its interaction with various molecular targets. In biological systems, its fluorescence properties allow it to bind to specific biomolecules, enabling imaging and detection. In materials science, its electronic properties facilitate its use in electronic devices, where it can participate in charge transport and light emission processes .
Comparison with Similar Compounds
Similar compounds to Pyrene, 1,1’-(1,5-pentanediyl)bis- include other pyrene derivatives and polycyclic aromatic hydrocarbons. For example:
Pyrene: The parent compound, known for its strong fluorescence and use in various applications.
1,6-Diphenyl-1,3,5-hexatriene: Another compound with a similar structure, used in fluorescence studies.
Anthracene: A polycyclic aromatic hydrocarbon with similar electronic properties, used in organic electronics
Pyrene, 1,1’-(1,5-pentanediyl)bis- stands out due to its unique pentanediyl linker, which imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61549-26-6 |
---|---|
Molecular Formula |
C37H28 |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
1-(5-pyren-1-ylpentyl)pyrene |
InChI |
InChI=1S/C37H28/c1(2-6-24-12-14-30-18-16-26-8-4-10-28-20-22-32(24)36(30)34(26)28)3-7-25-13-15-31-19-17-27-9-5-11-29-21-23-33(25)37(31)35(27)29/h4-5,8-23H,1-3,6-7H2 |
InChI Key |
GWLMGSOIVRXNCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCC5=C6C=CC7=CC=CC8=C7C6=C(C=C8)C=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.